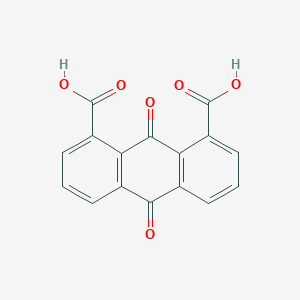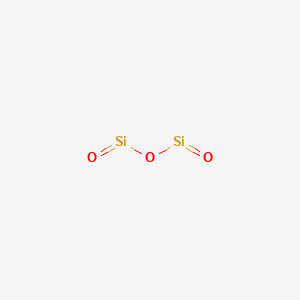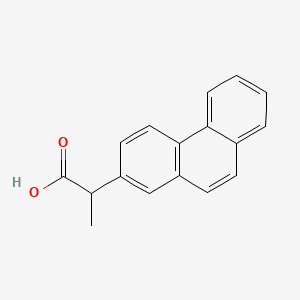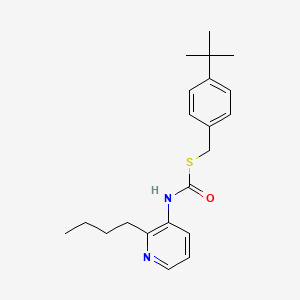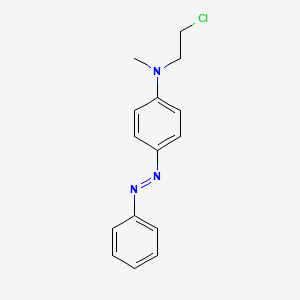
N-(2-Chloroethyl)-N-methyl-4-(phenylazo)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloroethyl)-N-methyl-4-(phenylazo)aniline is an organic compound that features a phenylazo group attached to an aniline derivative. This compound is known for its applications in various fields, including chemistry, biology, and industry. The presence of the phenylazo group imparts unique chemical properties, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-methyl-4-(phenylazo)aniline typically involves the reaction of N-methyl-4-(phenylazo)aniline with 2-chloroethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
N-(2-Chloroethyl)-N-methyl-4-(phenylazo)aniline undergoes various chemical reactions, including:
Oxidation: The phenylazo group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form aniline derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloroethyl group under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学研究应用
N-(2-Chloroethyl)-N-methyl-4-(phenylazo)aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(2-Chloroethyl)-N-methyl-4-(phenylazo)aniline involves its interaction with molecular targets such as enzymes and receptors. The phenylazo group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways.
相似化合物的比较
Similar Compounds
N-(2-Chloroethyl)-N-methyl-4-nitroaniline: Similar structure but with a nitro group instead of a phenylazo group.
N-(2-Chloroethyl)-N-methyl-4-aminobenzene: Similar structure but with an amino group instead of a phenylazo group.
Uniqueness
N-(2-Chloroethyl)-N-methyl-4-(phenylazo)aniline is unique due to the presence of the phenylazo group, which imparts distinct chemical and biological properties. This group allows for specific interactions with molecular targets and enables the compound to participate in unique chemical reactions.
属性
CAS 编号 |
38115-53-6 |
|---|---|
分子式 |
C15H16ClN3 |
分子量 |
273.76 g/mol |
IUPAC 名称 |
N-(2-chloroethyl)-N-methyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C15H16ClN3/c1-19(12-11-16)15-9-7-14(8-10-15)18-17-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
InChI 键 |
UMDXPMSKHCOXHD-UHFFFAOYSA-N |
规范 SMILES |
CN(CCCl)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


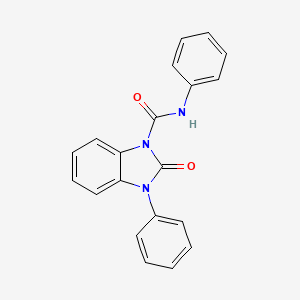
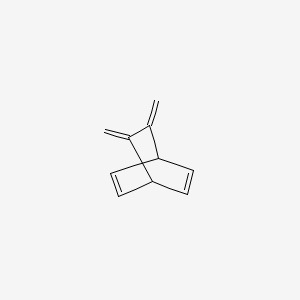
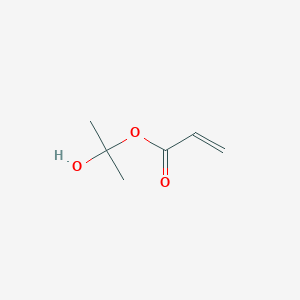
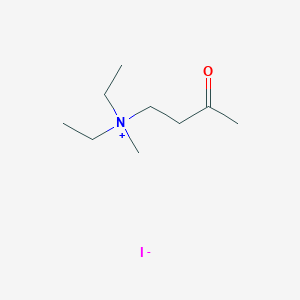
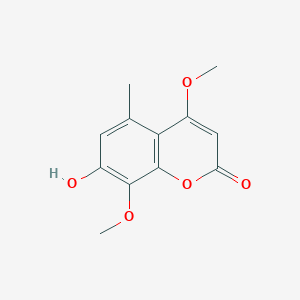


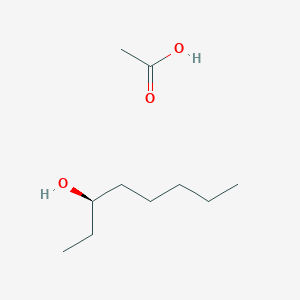
![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14659427.png)

